molecular formula C17H29BO4 B13565770 (5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester

(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester

Katalognummer: B13565770
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: MLBQXPGCPOVRHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique structural features and reactivity. This compound is characterized by the presence of a spirocyclic hexane ring, a tert-butoxycarbonyl (Boc) protecting group, and a boronic acid pinacol ester moiety. These structural elements make it a valuable intermediate in various chemical transformations, particularly in the field of cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester typically involves the following steps:

    Formation of the Spirocyclic Hexane Ring: The spirocyclic hexane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester moiety is introduced through a reaction between the corresponding boronic acid and pinacol in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Protodeboronation: The boronic ester moiety can undergo protodeboronation under acidic or basic conditions, leading to the formation of the corresponding hydrocarbon.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products

    Carbon-Carbon Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

    Hydrocarbons: Formed in protodeboronation reactions.

    Alcohols and Ketones: Formed in oxidation reactions.

Wissenschaftliche Forschungsanwendungen

(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester in chemical reactions involves the following steps:

    Activation of the Boronic Ester: The boronic ester moiety is activated by a base or catalyst, facilitating its participation in the reaction.

    Formation of Reactive Intermediates: The activated boronic ester forms reactive intermediates that undergo further transformations.

    Product Formation: The reactive intermediates react with other substrates to form the desired products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in organic synthesis.

    Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.

    Vinylboronic Acid Pinacol Ester: Used in cross-coupling reactions to form carbon-carbon double bonds.

Uniqueness

(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester is unique due to its spirocyclic structure and the presence of the Boc protecting group. These features enhance its stability and reactivity, making it a valuable intermediate in various chemical transformations.

Eigenschaften

Molekularformel

C17H29BO4

Molekulargewicht

308.2 g/mol

IUPAC-Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C17H29BO4/c1-14(2,3)20-13(19)11-8-17(9-11)10-12(17)18-21-15(4,5)16(6,7)22-18/h11-12H,8-10H2,1-7H3

InChI-Schlüssel

MLBQXPGCPOVRHJ-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC23CC(C3)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.